(2,5-Difluorophenyl)[3-(methylsulfanyl)phenyl]methanamine
Description
(2,5-Difluorophenyl)[3-(methylsulfanyl)phenyl]methanamine is a fluorinated methanamine derivative featuring a 2,5-difluorophenyl group and a 3-(methylsulfanyl)phenyl substituent. It is marketed as a synthetic building block for organic and bioactive compound synthesis, with applications in pharmaceutical and agrochemical research .
Properties
IUPAC Name |
(2,5-difluorophenyl)-(3-methylsulfanylphenyl)methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F2NS/c1-18-11-4-2-3-9(7-11)14(17)12-8-10(15)5-6-13(12)16/h2-8,14H,17H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVGQIDXHXCYGQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)C(C2=C(C=CC(=C2)F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F2NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-Difluorophenyl)[3-(methylsulfanyl)phenyl]methanamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,5-difluorobenzene and 3-(methylsulfanyl)benzaldehyde.
Formation of Intermediate: The first step involves the formation of an intermediate compound through a nucleophilic substitution reaction. This is achieved by reacting 2,5-difluorobenzene with a suitable nucleophile under controlled conditions.
Reductive Amination: The intermediate is then subjected to reductive amination with 3-(methylsulfanyl)benzaldehyde in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
(2,5-Difluorophenyl)[3-(methylsulfanyl)phenyl]methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Amines, thiols, and other nucleophiles under mild to moderate temperatures.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2,5-Difluorophenyl)[3-(methylsulfanyl)phenyl]methanamine is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions due to its unique structural features.
Medicine: It is investigated for its potential therapeutic applications, including as a precursor for drug development targeting specific biological pathways.
Mechanism of Action
The mechanism of action of (2,5-Difluorophenyl)[3-(methylsulfanyl)phenyl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorine atoms and methylsulfanyl group contribute to its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the desired biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural uniqueness lies in its 2,5-difluorophenyl and methylsulfanyl groups. Below is a comparative analysis with key analogs:
Table 1: Substituent Comparison and Implications
Pharmacological and Physicochemical Properties
- Lipophilicity : The methylsulfanyl group contributes to moderate lipophilicity, enhancing membrane permeability compared to polar groups (e.g., methoxy or hydroxyl). This contrasts with iodine-containing analogs, where bulkiness may hinder passive diffusion .
- Chlorinated analogs (e.g., [3,5-Dichloro-...]methanamine) may exhibit slower metabolism due to C-Cl bond stability .
- Target Affinity: Fluorine atoms in the 2,5-difluorophenyl group enhance electronic effects, improving binding to hydrophobic pockets in targets like kinases or G-protein-coupled receptors (GPCRs).
Table 2: Pharmacokinetic and Functional Comparisons
Biological Activity
(2,5-Difluorophenyl)[3-(methylsulfanyl)phenyl]methanamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : C15H14F2N1S1
- Molecular Weight : 283.34 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The compound is thought to exert its effects through the following mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have shown potential in inhibiting specific enzymes related to cancer progression and inflammation.
- Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing signaling pathways that regulate mood and cognition.
- Antioxidant Properties : Preliminary studies suggest that this compound may exhibit antioxidant activity, which can protect cells from oxidative stress.
Biological Activities
Research indicates that this compound may possess several biological activities:
- Anticancer Activity : Compounds with similar structures have been evaluated for their anticancer properties. For instance, derivatives have been shown to inhibit the growth of various cancer cell lines, including non-small cell lung cancer (A549) cells.
- Antimicrobial Effects : There is evidence supporting the antimicrobial potential of this compound against various bacterial strains.
- Anti-inflammatory Properties : The compound may also modulate inflammatory responses, which is critical in diseases such as arthritis and cardiovascular disorders.
Anticancer Activity
A study investigated the effects of structurally similar compounds on A549 lung cancer cells. The results demonstrated that certain derivatives exhibited IC50 values significantly lower than conventional chemotherapeutics like 5-fluorouracil, indicating higher potency in inducing apoptosis through mitochondrial pathways .
Antimicrobial Study
Another investigation assessed the antimicrobial activity of a series of similar compounds against Gram-positive and Gram-negative bacteria. Results indicated that certain derivatives showed substantial inhibition zones, suggesting effective antibacterial properties.
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
